molecular formula C23H21NO8 B6093926 Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate

Cat. No.: B6093926
M. Wt: 439.4 g/mol
InChI Key: ITSMOGNJPJUOIP-UHFFFAOYSA-N
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Description

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a chromone moiety, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Synthesis of the Chromone Moiety: The chromone moiety can be prepared by the cyclization of 2-hydroxyacetophenone derivatives under basic conditions.

    Coupling Reaction: The benzodioxin and chromone units are coupled through an esterification reaction using appropriate reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

    Final Assembly: The final compound is assembled by linking the esterified product with methyl 2-aminoacetate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the ester or amide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
  • 2,3-dihydro-1,4-benzodioxine-2-carbonitrile
  • 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Uniqueness

Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate is unique due to its combination of a benzodioxin ring and a chromone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO8/c1-13(23(27)28-2)24-21(25)12-31-15-4-5-16-19(10-15)32-11-17(22(16)26)14-3-6-18-20(9-14)30-8-7-29-18/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSMOGNJPJUOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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